Ethyl thiazole-4-carboxylate
Overview
Description
Ethyl thiazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It is also known by other names such as Ethyl 4-Thiazolecarboxylate and ethyl 1,3-thiazole-4-carboxylate . The compound has a molecular weight of 157.19 g/mol .
Synthesis Analysis
The synthesis of thiazoles has been extensively studied. A review of the synthesis and biological activity of thiazoles covers the literature documents available on the chemistry of preparation of thiazoles . Another study discusses the design and synthesis of new thiazoles by a microwave-assisted method .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to an ethyl ester group . The InChI string representation of the molecule is InChI=1S/C6H7NO2S/c1-2-9-6 (8)5-3-10-4-7-5/h3-4H,2H2,1H3
. The Canonical SMILES string is CCOC (=O)C1=CSC=N1
.
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 157.19 g/mol, an XLogP3-AA value of 1.5, and a topological polar surface area of 67.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .
Scientific Research Applications
Antimicrobial Activity
Ethyl thiazole-4-carboxylate has been used in the synthesis of Schiff bases, which have shown significant antimicrobial activity . These compounds have been evaluated against multidrug-resistant strains, with some showing good minimum inhibitory concentration (MIC) values . For instance, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
In addition to their antibacterial properties, these Schiff bases also exhibited antifungal activity . Compound 2b showed maximum antifungal potential against Candida glabrata, while Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Activity
Schiff bases, synthesized using this compound, have also been reported to have anti-HIV properties .
Antioxidant Activity
These compounds have also been reported to have antioxidant properties .
Antitumor Activity
This compound has been used in the synthesis of compounds that have shown promising antitumor activity . The synthesized compounds were determined against the liver carcinoma cell line HepG2 .
Anti-inflammatory & Analgesic Agents
Schiff bases synthesized from this compound have been reported to have anti-inflammatory and analgesic properties .
Antihypertensive Activity
Thiazole derivatives, including those synthesized from this compound, have been reported to have antihypertensive properties .
Antidiabetic Activity
2,4-Disubstituted thiazoles, which can be synthesized from this compound, have been reported to have antidiabetic properties .
Safety and Hazards
While specific safety and hazard information for Ethyl thiazole-4-carboxylate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .
Mechanism of Action
Target of Action
Ethyl thiazole-4-carboxylate primarily targets the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . Peptidoglycan is a crucial component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival . By inhibiting the enzyme involved in this pathway, the compound disrupts the cell wall integrity, leading to bacterial cell death .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of the cell wall integrity . This leads to bacterial cell death, demonstrating the compound’s potential as an antibacterial agent .
properties
IUPAC Name |
ethyl 1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKFEJMEJKVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407423 | |
Record name | Ethyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14527-43-6 | |
Record name | Ethyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of Ethyl thiazole-4-carboxylate in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing novel aza-analogues of Tiazofurin. These analogues, incorporating a 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] moiety as a sugar mimic, have potential antiviral applications. []
Q2: Can you describe a specific synthetic route for this compound highlighted in the research?
A2: One method utilizes the reaction of ethyl isocyanoacetate with O-ethyl thioformate. [] This reaction proceeds through a condensation and subsequent cyclization to form the thiazole ring, with ethyl formate as a byproduct. []
Q3: Is there another synthetic approach to this compound utilizing isocyanide chemistry?
A3: Yes, reacting β-Dimethylamino-α-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine can yield this compound. [] This reaction involves the electrocyclization of a heteropentadienyl anion intermediate followed by an elimination step. []
Q4: What are some potential future research directions related to this compound?
A4: Future research could explore:
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